3-(Chloromethyl)benzonitrile CAS 64407-07-4 properties
3-(Chloromethyl)benzonitrile CAS 64407-07-4 properties
An In-Depth Technical Guide to 3-(Chloromethyl)benzonitrile (CAS 64407-07-4) for Advanced Chemical Synthesis
Authored by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-(Chloromethyl)benzonitrile. It moves beyond a simple data sheet to provide an in-depth analysis of the compound's properties, reactivity, and applications, grounded in established scientific principles and real-world examples.
Core Molecular Profile and Physicochemical Properties
3-(Chloromethyl)benzonitrile, also known as m-Cyanobenzyl chloride, is a bifunctional aromatic organic compound.[1][2] Its structure is characterized by a benzene ring substituted at the meta position with a reactive chloromethyl group and a stable nitrile functional group.[1] This dual functionality makes it an exceptionally versatile intermediate in multi-step organic synthesis.[1][2]
The compound typically appears as a white to off-white or pale yellow solid, often in crystalline or powder form, depending on its purity.[1] Its solubility is generally high in common organic solvents, with limited solubility in water.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 64407-07-4 | [3][4] |
| Molecular Formula | C₈H₆ClN | [1][3][4] |
| Molecular Weight | 151.59 g/mol | [3] |
| Appearance | White to almost white powder/crystal; off-white solid | [1] |
| Melting Point | 66-71 °C | |
| IUPAC Name | 3-(chloromethyl)benzonitrile | [3] |
| Synonyms | 3-Cyanobenzyl chloride, m-(Chloromethyl)benzonitrile | [1][2] |
| InChI Key | WRXVOTDGLNPNND-UHFFFAOYSA-N | [1][3] |
| SMILES | ClCc1cccc(c1)C#N |[1] |
The Duality of Reactivity: A Mechanistic Perspective
The synthetic utility of 3-(Chloromethyl)benzonitrile stems from the distinct reactivity of its two functional groups. The strategic choice of reagents and reaction conditions allows for the selective transformation of one group while preserving the other, enabling complex molecular architectures to be built.
-
The Chloromethyl Group (-CH₂Cl): This benzylic chloride is the primary site for nucleophilic substitution reactions (Sₙ2) . The proximity to the benzene ring stabilizes the transition state, making the chlorine atom an excellent leaving group. This allows for the facile introduction of a wide range of nucleophiles, including alkoxides, amines, and thiolates, to form ethers, amines, and thioethers, respectively. This reactivity is central to its role as a molecular building block.[1]
-
The Nitrile Group (-C≡N): The nitrile group is comparatively robust but can be transformed through several key reactions.[5] It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-(chloromethyl)benzoic acid) or an amide intermediate. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LAH) to form a primary amine ((3-(chloromethyl)phenyl)methanamine). The nitrile group's electron-withdrawing nature also influences the aromatic ring's reactivity.[5]
Caption: Diagram 1: Key reaction pathways for 3-(Chloromethyl)benzonitrile.
Application Spotlight: Synthesis of the Experimental Antibiotic Lolamicin
A compelling, recent application of 3-(Chloromethyl)benzonitrile is in the synthesis of Lolamicin, a novel experimental antibiotic that selectively targets Gram-negative bacteria.[6] This highlights the compound's direct relevance in cutting-edge drug discovery.
In the initial step of the multi-step synthesis of Lolamicin, 3-(Chloromethyl)benzonitrile serves as the electrophile in a nucleophilic substitution reaction. It is used to alkylate methyl 3-hydroxybenzoate, forming a key ether linkage.[6] This specific transformation underscores the compound's utility in coupling molecular fragments to build more complex and biologically active molecules.
Protocol: Williamson Ether Synthesis using 3-(Chloromethyl)benzonitrile
This protocol provides a representative methodology for the nucleophilic substitution reaction at the chloromethyl group, modeled after the first step in the Lolamicin synthesis.[6]
Objective: To synthesize methyl 3-((3-cyanobenzyl)oxy)benzoate.
Reagents & Materials:
-
Methyl 3-hydroxybenzoate
-
3-(Chloromethyl)benzonitrile (CAS 64407-07-4)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reagents. Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Add 3-(Chloromethyl)benzonitrile (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine solution to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure ether product.
Caption: Diagram 2: Step-by-step workflow for a typical Sₙ2 reaction.
Safety, Handling, and Toxicological Profile
Due to its reactive nature, 3-(Chloromethyl)benzonitrile must be handled with appropriate precautions. It is classified as harmful and an irritant.[3]
Table 2: GHS Hazard and Precautionary Information
| Classification | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] | |
| H319 | Causes serious eye irritation | [3] | |
| Precautionary Statements | P264 | Wash hands and exposed skin thoroughly after handling | [3][7][8] |
| P270 | Do not eat, drink or smoke when using this product | [3][7][8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3][7] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [3][7] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[3][7] |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Eyewash stations and safety showers should be readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Prevent dust generation. Wash hands thoroughly after handling.[7][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Keep away from incompatible materials such as strong oxidizing agents.[9] Store locked up.[7][9]
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7][9]
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of 3-(Chloromethyl)benzonitrile. While specific spectra depend on the instrument and conditions, the expected signals are as follows:
-
¹H NMR: The proton NMR spectrum would characteristically show aromatic signals in the range of ~7.4-7.8 ppm. A key diagnostic signal is a sharp singlet for the two protons of the chloromethyl (-CH₂Cl) group, typically appearing around 4.5-4.7 ppm.
-
¹³C NMR: The carbon NMR would show multiple signals for the aromatic carbons, a signal for the nitrile carbon (typically >110 ppm), and a signal for the chloromethyl carbon.
-
IR Spectroscopy: The infrared spectrum would exhibit a sharp, strong absorption band characteristic of the nitrile (-C≡N) stretch, typically around 2220-2240 cm⁻¹. It would also show C-H stretching for the aromatic ring and CH₂ group, and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (151.59 g/mol ), with a characteristic isotopic pattern (M+2 peak) due to the presence of the chlorine atom.[3]
Public databases like PubChem provide access to collected spectral data for this compound.[3]
References
-
3-(Chloromethyl)benzonitrile | C8H6ClN | CID 522126. PubChem, National Center for Biotechnology Information. [Link]
-
Lolamicin. Wikipedia. [Link]
-
Securing Your Supply Chain: Reliable Sources for 3-(Chloromethyl)benzonitrile. LinkedIn. [Link]
- A kind of synthetic method of 3 chloromethyl benzoic acid.
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
3-(CHLOROMETHYL)BENZONITRILE, 97%. Research Scientific. [Link]
-
Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities. Organometallics, ACS Publications. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. CAS 64407-07-4: 3-(Chloromethyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Chloromethyl)benzonitrile | C8H6ClN | CID 522126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Lolamicin - Wikipedia [en.wikipedia.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. 64407-07-4|3-(Chloromethyl)benzonitrile|BLD Pharm [bldpharm.com]
